Methyl 4-bromo-1-fluoro-2-naphthoate
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Overview
Description
Methyl 4-bromo-1-fluoro-2-naphthoate is an organic compound with the molecular formula C12H8BrFO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-fluoro-2-naphthoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of a substituted naphthalene, followed by oxidation, reduction, bromination, and fluorination steps . The specific reaction conditions, such as the choice of reagents and solvents, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1-fluoro-2-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Methyl 4-bromo-1-fluoro-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-1-fluoro-2-naphthoate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated naphthalene derivatives, such as:
- Methyl 4-bromo-1-chloro-2-naphthoate
- Methyl 4-bromo-1-iodo-2-naphthoate
- Methyl 4-fluoro-1-naphthoate
Uniqueness
Methyl 4-bromo-1-fluoro-2-naphthoate is unique due to the presence of both bromine and fluorine atoms, which can significantly alter its chemical properties and reactivity compared to other halogenated derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H8BrFO2 |
---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
methyl 4-bromo-1-fluoronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H8BrFO2/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6H,1H3 |
InChI Key |
CFCIFCLUGJLRFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)F |
Origin of Product |
United States |
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